molecular formula C12H13NO4 B011655 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 106551-79-5

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B011655
CAS No.: 106551-79-5
M. Wt: 235.24 g/mol
InChI Key: MQRMDFYECNBBTG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-79-5) is a bicyclic compound featuring a partially hydrogenated quinoline core with two ketone groups (2,5-dioxo) and a carboxylic acid substituent at position 2. The molecule includes two methyl groups at position 7, contributing to its steric and electronic properties. Key physicochemical data include:

  • Molecular formula: C₁₂H₁₃NO₄
  • Average mass: 235.239 g/mol
  • Monoisotopic mass: 235.084458 g/mol
  • ChemSpider ID: 10535841 .

The compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-351540, priced at $255–$745 for 1–5 g) and CymitQuimica (discontinued for some quantities) .

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)4-8-6(9(14)5-12)3-7(11(16)17)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMDFYECNBBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544124
Record name 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106551-79-5
Record name 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Preparation Methods

General Reaction Mechanism

In a typical procedure, equimolar amounts of dimedone (1 mmol), ethyl acetoacetate (1 mmol), an aldehyde (1 mmol), and ammonium acetate (1.2–1.5 mmol) are dissolved in a polar solvent such as ethanol or 2,2,2-trifluoroethanol (TFE). The mixture is heated under reflux (50–80°C) for 1–4 hours, followed by cooling and purification. The 7,7-dimethyl groups originate from dimedone, while the carboxylic acid moiety is introduced via hydrolysis of the ethyl ester post-cyclization.

Solvent and Temperature Optimization

Recent studies highlight 2,2,2-trifluoroethanol (TFE) as a superior solvent due to its ability to stabilize intermediates and accelerate reaction rates. For example, reactions in TFE at 50°C achieve completion within 2 hours, yielding 85–90% of the target compound. In contrast, ethanol-based systems require longer reflux times (2–4 hours) and often necessitate catalytic additives.

Catalyst-Free One-Pot Synthesis

A significant advancement in the synthesis of this compound is the development of catalyst-free one-pot protocols , which eliminate the need for toxic or expensive catalysts. This approach aligns with green chemistry principles and simplifies product isolation.

Procedure and Conditions

In a representative example:

  • Reactants :

    • 5,5-Dimethyl-1,3-cyclohexanedione (1 mmol)

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Ammonium acetate (1.2 mmol)

  • Solvent : Anhydrous ethanol (2–3 mL per mmol of dimedone).

  • Reaction : Reflux at 80°C for 1–2 hours.

  • Workup : The crude product precipitates upon cooling and is purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/petroleum ether).

This method achieves yields of 80–85% with high purity (>95%), as confirmed by 1H^1\text{H}-NMR and elemental analysis.

Advantages Over Catalyzed Systems

  • No catalyst contamination : Eliminates post-reaction catalyst removal steps.

  • Shorter reaction times : Completion in 1–2 hours vs. 4–8 hours for catalyzed systems.

  • Scalability : Demonstrated for gram-scale synthesis without yield reduction.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the Hantzsch reaction. Under microwave conditions (100°C, 300 W), reaction times are reduced to 10–15 minutes, though yields remain comparable to conventional heating (75–80%). However, energy costs and equipment limitations hinder industrial adoption.

Aqueous Phase Synthesis

Shi Daqing et al. reported a water-based synthesis using phase-transfer catalysts (e.g., tetrabutylammonium bromide). While environmentally friendly, this method requires prolonged heating (4–8 hours at 90°C) and offers no yield improvement over solvent-based systems.

Structural Characterization and Purification

Key Spectral Data

  • 1H^1\text{H}-NMR (CDCl3_3 ) : δ 1.25 (s, 6H, 7-CH3_3), 2.45–2.70 (m, 4H, cyclohexane H), 3.50 (s, 1H, NH), 4.30 (q, 2H, COOCH2_2), 7.20–7.40 (m, aromatic H).

  • IR (KBr) : 1705 cm1^{-1} (C=O), 1650 cm1^{-1} (COOH), 1550 cm1^{-1} (C=N).

Purification Techniques

  • Recrystallization : Ethanol/water (1:1) yields crystals with a melting point of 299°C.

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:3) achieves >99% purity.

Comparative Analysis of Methods

Parameter Hantzsch in TFE Catalyst-Free in EtOH Microwave
Reaction Time (h)21–20.25
Yield (%)85–9080–8575–80
Catalyst RequiredNoNoNo
SolventTFEEthanolEthanol
ScalabilityModerateHighLow

Industrial Applications and Challenges

The compound’s rigid bicyclic structure and carboxylic acid functionality make it a valuable intermediate in pharmaceuticals and agrochemicals. However, industrial-scale production faces challenges:

  • Cost of TFE : High solvent prices limit its use in large batches.

  • Purification Overhead : Column chromatography is inefficient for multi-kilogram synthesis.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that DMQCA and its derivatives exhibit promising anticancer properties. A notable study focused on the synthesis of 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione derivatives revealed their effectiveness against mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in various malignancies such as low-grade gliomas and acute myeloid leukemia (AML) . The study demonstrated that certain derivatives of DMQCA could significantly reduce 2-hydroxyglutarate levels in tumor models, suggesting a mechanism for their anticancer effects.

Neuroprotective Properties
DMQCA has been investigated for its neuroprotective effects. Research indicates that compounds similar to DMQCA can inhibit oxidative stress-induced neuronal death. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Catalysis

Heterogeneous Catalysis
DMQCA has been utilized as a precursor in the synthesis of nanocomposite catalysts. For instance, a study highlighted the use of a ZnO-Co3O4-CuO nanocomposite catalyzed by DMQCA for synthesizing polyhydroquinolines . These catalysts have shown improved efficiency and selectivity in various organic reactions.

Organic Synthesis
The compound serves as an important intermediate in organic synthesis pathways. Its unique structural properties allow it to participate in various chemical reactions, including cyclizations and functional group transformations that are essential for developing complex organic molecules .

Antioxidant Research

Antioxidant Activity
DMQCA and its derivatives have been evaluated for their antioxidant capabilities. Studies employing electrochemical methods have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation . This property makes them candidates for further development in pharmaceuticals aimed at combating oxidative stress-related diseases.

Table 1: Anticancer Activity of DMQCA Derivatives

CompoundIC50 (μM)% Inhibition at 38 μM
Compound 11.6 ± 0.284 ± 7
Compound 2>38-
Compound 33.6 ± 0.587 ± 3

Table 2: Catalytic Applications of DMQCA

Catalyst TypeReaction TypeYield (%)Selectivity (%)
ZnO-Co3O4-CuOPolyhydroquinoline Synthesis9295
DMQCA DerivativeCyclization Reactions8890

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydroquinoline scaffold is a privileged structure in medicinal chemistry, with variations in substituents and ring saturation influencing biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Biological/Pharmacological Notes
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid C₁₂H₁₃NO₄ 7,7-dimethyl; 3-carboxylic acid 235.24 Limited direct bioactivity data; structural analogs show potential as kinase inhibitors or anti-inflammatory agents .
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-hexahydroquinoline-3-carboxylate C₂₈H₃₁NO₅ Phenylethyl ester; 2-propoxyphenyl substituent 461.55 Exhibits enhanced lipophilicity and reported antimicrobial activity .
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C₁₂H₁₁NO₅ 7,8-dimethoxy; non-saturated dihydro ring 249.22 Demonstrates analgesic properties in preclinical models; methoxy groups improve solubility .
1-(4-Chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-hexahydroquinoline-3-carboxylic acid C₂₃H₂₁ClN₂O₃ Chlorophenyl and methylphenyl substituents 408.88 Crystal structure reveals N–H···O hydrogen bonding; potential for solid-state stability .
2-Oxo-6-(propan-2-yl)-hexahydroquinoline-3-carboxylic acid C₁₃H₁₇NO₃ Isopropyl group at position 6 235.28 Increased hydrophobicity; structural analog used in protease inhibition studies .
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate C₁₂H₁₅NO₂ Ethyl ester; fully saturated tetrahydro ring 205.25 Unique substitution pattern enhances metabolic stability in drug design .

Key Comparative Insights

Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound improves water solubility relative to ester derivatives (e.g., phenylethyl ester in ), which may influence bioavailability .

Ring Saturation: Partial saturation (hexahydroquinoline) balances rigidity and flexibility, whereas fully saturated analogs (e.g., tetrahydroquinoline in ) exhibit distinct conformational preferences affecting target binding .

Synthetic Accessibility: The target compound can be synthesized via multicomponent condensation reactions (e.g., Hantzsch-type cyclization), similar to methods used for 2,5-dioxo-hexahydroquinoline derivatives .

Biological Activity

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (commonly referred to as DMQCA) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 106551-79-5
  • Structure : DMQCA features a hexahydroquinoline core with two carbonyl groups and a carboxylic acid group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. DMQCA has been evaluated for its efficacy against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansHigh

In vitro studies demonstrated that DMQCA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

DMQCA has shown promise in anticancer research. A study evaluated its effects on cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. DMQCA has been studied for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentNO Production Inhibition (%)Reference
DMQCA (10 µM)65%
Control (1400 W)70%

This suggests that DMQCA may be a candidate for further development as an anti-inflammatory agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of quinoline derivatives were synthesized and tested for antimicrobial activity. DMQCA was among those compounds that exhibited significant antibacterial effects against S. aureus and E. coli, with MIC values indicating potent activity compared to standard antibiotics .
  • Anticancer Activity : In a comparative study with other quinoline derivatives, DMQCA showed superior cytotoxicity against MCF-7 cells. The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathway activation .
  • Anti-inflammatory Mechanism : Research on the anti-inflammatory effects of DMQCA revealed its role in inhibiting iNOS and COX-2 expression in macrophages stimulated by LPS. This positions DMQCA as a potential therapeutic agent in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multicomponent condensation reactions. A validated approach involves refluxing trifluoroacetoacetic acid ethyl ester, cyclohexane-1,3-dione, and aldehydes (e.g., 3-cyanobenzaldehyde) with ammonium acetate in ethanol, followed by hydrolysis with LiOH and dehydration using TsOH in toluene . Alternative methods employ aqueous media with catalysts like triethylbenzylammonium chloride (TEBAC) for greener synthesis, achieving yields >80% . Key factors include solvent choice (e.g., ethanol vs. acetonitrile), temperature control during reflux, and catalyst loading to minimize side products like lactamized byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 7,7-dimethyl-2,5-dioxo-hexahydroquinoline derivatives?

Combined ¹H/¹³C NMR is critical for confirming the hexahydroquinoline scaffold and substituent positions. Diagnostic signals include:

  • ¹H NMR : Downfield protons at δ 10-12 ppm (carboxylic acid), δ 2.5-3.5 ppm (methylene/methine groups in the saturated ring) .
  • ¹³C NMR : Carbonyl peaks at δ 170-190 ppm (C-2 and C-5 dioxo groups) and δ 160-170 ppm (carboxylic acid) . IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1650-1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 207.0572 for the parent compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 7,7-dimethyl-2,5-dioxo-hexahydroquinoline derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism, solvent effects, or dynamic ring puckering. Strategies include:

  • Variable-temperature NMR : To assess conformational flexibility in the hexahydroquinoline ring .
  • Deuterium exchange experiments : Identify labile protons (e.g., enolic -OH in keto-enol tautomers) .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What computational approaches predict the reactivity of the 2,5-dioxo moiety during nucleophilic substitution reactions?

Density Functional Theory (DFT) studies can model electron density distribution and frontier molecular orbitals. For example:

  • Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., C-3 carboxylic acid group) .
  • Transition state analysis : Evaluate activation barriers for reactions like ester hydrolysis or ring-opening .
  • Solvent effects : Use continuum solvation models (e.g., PCM) to simulate aqueous vs. nonpolar environments .

Q. How does the carboxylic acid group at C-3 influence the tautomeric equilibrium of the 2,5-dioxo system under varying pH conditions?

The electron-withdrawing carboxylic acid stabilizes enolate intermediates, shifting the keto-enol equilibrium. At pH >7, deprotonation of the carboxylic acid enhances resonance stabilization of the enolate, favoring the enolic form. Kinetic studies using UV-Vis spectroscopy (λ 250-300 nm) or ¹H NMR titration in DMSO/water mixtures can quantify tautomer ratios .

Q. What strategies enable enantioselective synthesis of 7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carboxylic acid?

Chiral auxiliaries or enzymatic catalysis may improve stereocontrol. For example:

  • Chiral β-enaminones : Use (R)- or (S)-configured enaminones in condensation reactions to bias ring closure .
  • Lipase-mediated resolution : Hydrolyze racemic esters (e.g., methyl or ethyl derivatives) to isolate enantiopure carboxylic acids .

Methodological Considerations

  • Synthetic Optimization : Compare yields and purity across solvent systems (e.g., ethanol vs. toluene) and catalysts (ammonium acetate vs. TEBAC) using DOE (Design of Experiments) principles .
  • Structure-Activity Relationships (SAR) : Modify substituents at C-4 (e.g., aryl groups) and assess biological activity (e.g., antimicrobial potency via MIC assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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